molecular formula C12H21N3O4 B11103808 Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)-

Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)-

Cat. No.: B11103808
M. Wt: 271.31 g/mol
InChI Key: BSVDSIZZAOCLCK-NTEUORMPSA-N
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Description

Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- is a complex organic compound with potential applications in various scientific fields. This compound features a butanamide backbone with a methoxyacetylhydrazono group and a tetrahydrofurfuryl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- typically involves multiple steps, starting with the preparation of the methoxyacetylhydrazono group. This can be achieved through the reaction of methoxyacetic acid with hydrazine hydrate under controlled conditions. The resulting intermediate is then reacted with butanamide and 2-tetrahydrofurfurylamine to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetylhydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted butanamides with different functional groups.

Scientific Research Applications

Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetylhydrazono group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydrofurfuryl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, 3-(acetylhydrazono)-N-(2-tetrahydrofurfuryl)-
  • Butanamide, 3-(methoxyacetylhydrazono)-N-(2-furfuryl)-
  • Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrothiophenyl)-

Uniqueness

Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- is unique due to the presence of both the methoxyacetylhydrazono and tetrahydrofurfuryl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-(oxolan-2-ylmethyl)butanamide

InChI

InChI=1S/C12H21N3O4/c1-9(14-15-12(17)8-18-2)6-11(16)13-7-10-4-3-5-19-10/h10H,3-8H2,1-2H3,(H,13,16)(H,15,17)/b14-9+

InChI Key

BSVDSIZZAOCLCK-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC)/CC(=O)NCC1CCCO1

Canonical SMILES

CC(=NNC(=O)COC)CC(=O)NCC1CCCO1

Origin of Product

United States

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